molecular formula C7H6FN5 B6205399 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 30895-14-8

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B6205399
CAS No.: 30895-14-8
M. Wt: 179.2
InChI Key:
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Description

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves the reaction of 4-fluoroaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The reaction conditions include:

    Temperature: Reflux

    Solvent: Ethanol or methanol

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Batch or continuous flow reactors
  • Purification: Crystallization or recrystallization
  • Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate
  • Reduction: Lithium aluminum hydride, sodium borohydride
  • Substitution: Halogens, nitrating agents

Major Products Formed

  • Oxidation: Formation of corresponding nitro or hydroxyl derivatives
  • Reduction: Formation of amine derivatives
  • Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
  • Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
  • Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-1H-pyrazole
  • 4-fluoroamphetamine
  • 1-(4-fluorophenyl)-1H-indole

Uniqueness

1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers:

  • Higher stability
  • Enhanced bioactivity
  • Versatility in chemical reactions

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

30895-14-8

Molecular Formula

C7H6FN5

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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